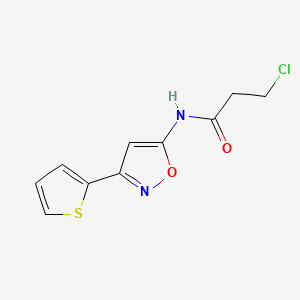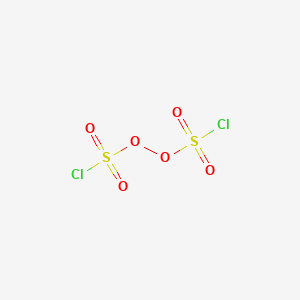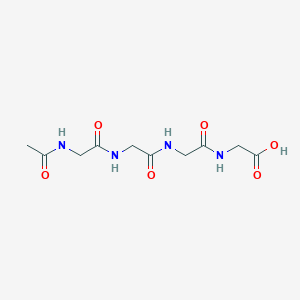
N-Acetylglycylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglycylglycylglycylglycine is a peptide derivative composed of five amino acid residues, specifically glycine, with an acetyl group attached to the N-terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycine typically involves the stepwise addition of glycine residues to an acetylated glycine starting material. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid resin support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-Acetylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, restoring the peptide to its reduced form.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Nucleophiles like hydroxylamine can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield the reduced form of the peptide.
科学的研究の応用
N-Acetylglycylglycylglycylglycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound serves as a substrate for studying enzyme kinetics and protein interactions.
Industry: The peptide can be used in the development of biomaterials and as a component in various industrial processes.
作用機序
The mechanism of action of N-Acetylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in modulating these interactions. The peptide can act as a substrate for enzymes, leading to the formation of specific products that exert biological effects. Additionally, the compound may interact with cell surface receptors, triggering intracellular signaling pathways.
類似化合物との比較
Similar Compounds
N-Acetylglycine: A simpler derivative with only one glycine residue.
N-Acetylglycylglycine: Contains two glycine residues.
N-Acetylglycylglycylglycine: Contains four glycine residues.
Uniqueness
N-Acetylglycylglycylglycylglycine is unique due to its specific sequence of five glycine residues, which imparts distinct structural and functional properties. This sequence allows for unique interactions with enzymes and receptors, making it valuable for various applications in research and industry.
特性
CAS番号 |
34392-60-4 |
|---|---|
分子式 |
C10H16N4O6 |
分子量 |
288.26 g/mol |
IUPAC名 |
2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H16N4O6/c1-6(15)11-2-7(16)12-3-8(17)13-4-9(18)14-5-10(19)20/h2-5H2,1H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18)(H,19,20) |
InChIキー |
SLMJCAKSSBXWAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



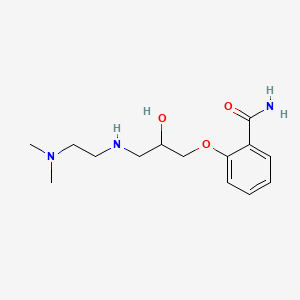
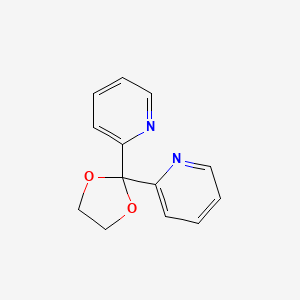
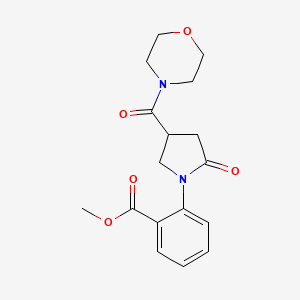
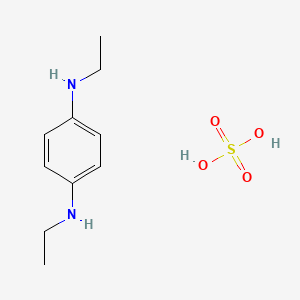

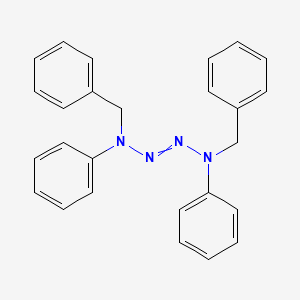

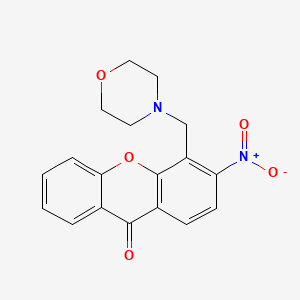
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)
